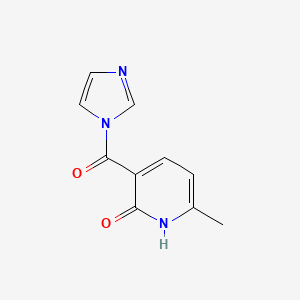
2-(Dichloromethyl)-5-methylpyridine
説明
2-(Dichloromethyl)-5-methylpyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the pyridine family and is commonly referred to as DCMP. This compound has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Photochemical Dimerization
2-(Dichloromethyl)-5-methylpyridine and its derivatives, such as 2-amino-5-methylpyridine, are involved in photochemical dimerization processes. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers. These dimers possess unusual chemical and physical properties and are of interest in the study of photochemical reactions (Taylor & Kan, 1963).
Preparation and Purification Methods
The compound is a key intermediate in various pharmaceutical and agricultural products. Different methods for its preparation include extraction, distillation, and chromatography. Techniques such as capillary column gas chromatography are used to examine the purity of the product, which often surpasses 99% (Su Li, 2005).
Crystal Structure Analysis
The crystal structure of 2-amino-5-methylpyridine derivatives, which are closely related to this compound, has been studied using X-ray diffraction techniques. These studies provide insights into the molecular interactions and stability of crystal structures, which is valuable for understanding the properties of these compounds (Sherfinski & Marsh, 1975).
Mechanism of Heterocyclic Ring Expansions
This compound and related compounds are used to study the mechanism of heterocyclic ring expansions. These studies involve exploring the reactions of these compounds with various catalysts and conditions, leading to the formation of different pyridine derivatives. Such research is crucial for developing synthetic methods in organic chemistry (Jones & Rees, 1969).
Infrared Spectroscopy Studies
Infrared spectroscopy and density functional theory calculations are used to study the molecular structure, vibrational wavenumbers, and other properties of this compound derivatives. These studies are significant for understanding the electronic and molecular properties of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
特性
IUPAC Name |
2-(dichloromethyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNUHSYESXPTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523376 | |
| Record name | 2-(Dichloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88237-10-9 | |
| Record name | 2-(Dichloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




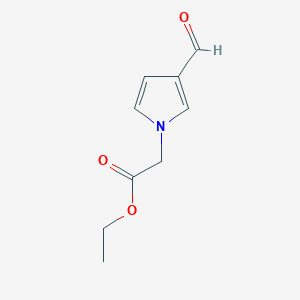

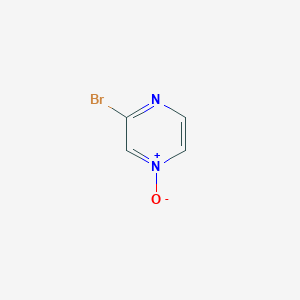
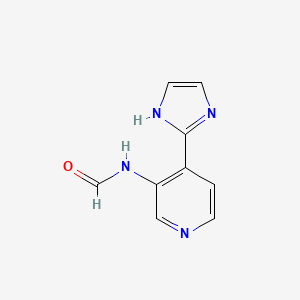
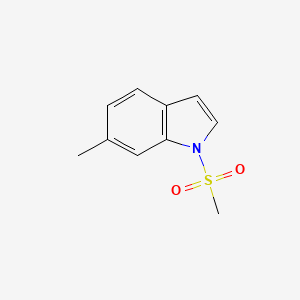


![1-[2-(Pyridin-4-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3360014.png)
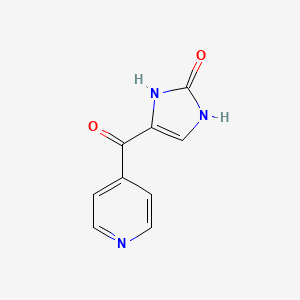

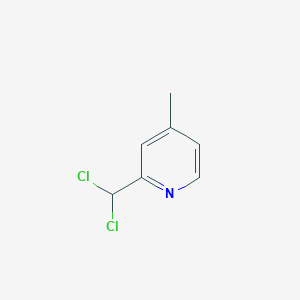
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
